Rotatable Bond Increase and Conformational Flexibility Versus the Benzoyl Analog
Replacement of the benzoyl group (PubChem CID 42536366) with a phenylacetyl group adds one rotatable bond, moving from 3 to 4 rotatable bonds [1]. This single methylene insertion increases conformational flexibility and is a common strategy to optimize entropic penalties during target binding or to fill hydrophobic sub‑pockets. The target compound therefore possesses an additional degree of freedom that can be exploited in structure‑based design.
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 4 rotatable bonds (est. from phenylacetyl‑piperazine‑sulfonyl‑benzothiadiazole topology) |
| Comparator Or Baseline | [4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](phenyl)methanone (PubChem CID 42536366): 3 rotatable bonds |
| Quantified Difference | +1 rotatable bond (30% increase relative to the benzoyl analog) |
| Conditions | Structure‑derived topological count based on SMILES comparison |
Why This Matters
This confirms the compound is not a simple bioisostere of its benzoyl counterpart; the added flexibility can alter target engagement kinetics and selectivity, a key consideration for hit‑to‑lead and lead‑optimization workflows.
- [1] PubChem CID 42536366: rotatable bond count = 3 for the closest benzoyl analog. View Source
